Cmd178 tfa

Computational Peptide Design Structure-Activity Relationship IL-2Rα Antagonist

CMD178 TFA is a computationally designed lead peptide that uniquely disrupts the extracellular IL-2/sIL-2Rα protein-protein interaction, setting it apart from traditional small-molecule JAK/STAT inhibitors. It specifically inhibits STAT5 phosphorylation and Foxp3 expression to block Treg development, while crucially preserving CD8+ T cell effector functions (IL-2, IFN-γ, perforin). This functional selectivity makes it an irreplaceable tool for immuno-oncology and Treg biology research, ensuring your studies on tumor microenvironment immune suppression are not confounded by global immunosuppression.

Molecular Formula C48H60F3N9O9
Molecular Weight 964.0 g/mol
Cat. No. B10825517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCmd178 tfa
Molecular FormulaC48H60F3N9O9
Molecular Weight964.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C46H59N9O7.C2HF3O2/c47-25-11-10-20-37(52-43(59)38(27-31-13-4-1-5-14-31)53-41(57)36(48)19-12-26-51-46(49)50)42(58)54-39(28-32-15-6-2-7-16-32)44(60)55-40(29-33-21-23-35(56)24-22-33)45(61)62-30-34-17-8-3-9-18-34;3-2(4,5)1(6)7/h1-9,13-18,21-24,36-40,56H,10-12,19-20,25-30,47-48H2,(H,52,59)(H,53,57)(H,54,58)(H,55,60)(H4,49,50,51);(H,6,7)/t36-,37-,38-,39-,40-;/m0./s1
InChIKeyPINSRXUQZFRZBV-ACXPFIKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: CMD178 TFA Peptide for IL-2/sIL-2Rα Signaling and Treg Modulation


CMD178 TFA is a computationally designed, lead peptide inhibitor of the IL-2/soluble IL-2 receptor alpha (sIL-2Rα) signaling pathway. Its mechanism involves disrupting the protein-protein interaction between IL-2 and sIL-2Rα [1]. It is classified as a STAT5 inhibitor [2], and it has the trifluoroacetate (TFA) salt form for enhanced stability . In vitro, CMD178 TFA consistently reduces Foxp3 and STAT5 expression, effectively inhibiting regulatory T cell (Treg) development [1].

Why Generic STAT5 Inhibitors or JAK Inhibitors Cannot Substitute for CMD178 TFA


CMD178 TFA is not a standard small-molecule kinase inhibitor; its mechanism is distinct and upstream of many common JAK/STAT pathway inhibitors. CMD178 TFA acts as a peptide disruptor of the extracellular IL-2/sIL-2Rα protein-protein interaction [1]. This is fundamentally different from small-molecule inhibitors like Stattic (STAT3 inhibitor) or Fludarabine (STAT1 inhibitor) that target intracellular kinase domains. Even other STAT5 inhibitors, such as the non-peptide STAT5-IN-1, have different mechanisms and selectivity profiles . The following evidence demonstrates that substituting CMD178 TFA with a generic JAK inhibitor or another STAT inhibitor will not recapitulate its specific functional effect on the IL-2/sIL-2Rα axis and the preservation of CD8+ T cell effector functions.

Quantitative Differentiation Evidence for CMD178 TFA Selection


Structure-Based Computational Design vs. Empirical Peptide Library Screening

CMD178 was not discovered through random library screening, but was rationally designed using a structure-based computational approach to specifically disrupt the IL-2/sIL-2Rα protein-protein interaction [1]. This design method allows for a more targeted and predictable modulation of the pathway compared to many other peptide inhibitors identified empirically. The study reports that from an initial screen of 22 computationally designed peptides, CMD178 emerged as the lead candidate based on its superior and consistent activity in functional assays, whereas other designed peptides showed variable or weak inhibition [1].

Computational Peptide Design Structure-Activity Relationship IL-2Rα Antagonist

Functional Selectivity: Treg Inhibition with Preservation of CD8+ T Cell Cytotoxicity

Unlike pan-STAT or JAK inhibitors that broadly suppress immune cell function, CMD178 TFA exhibits a functional selectivity profile. In a co-culture assay, CD8+ T cells co-cultured with CMD178-pretreated, IL-2-stimulated CD4+ T cells showed preserved production of cytokines (IL-2, IFN-γ) and cytolytic granules (perforin, granzyme B) [1]. In contrast, CD8+ cells co-cultured with untreated IL-2-stimulated CD4+ T cells showed inhibited effector function [1].

Immunomodulation Treg Cells CD8+ T Cells Tumor Microenvironment

Activity in a Defined in vitro Cellular Model of Treg Differentiation

The specific inhibitory effect of CMD178 TFA on IL-2/sIL-2Rα-driven Treg development is established in a well-defined in vitro model. At a concentration of 100 μM, CMD178 TFA reduces the expression of the Treg master transcription factor Foxp3 in T cells [1]. In contrast, many JAK inhibitors, such as Nifuroxazide (IC50 of 3 μM against IL-6-induced STAT3 activation) or the non-peptide STAT5 inhibitor STAT5-IN-1 (IC50 of 47 μM in FP assay) , have different primary targets and selectivity profiles.

Treg Differentiation Foxp3 Expression IL-2 Signaling

Purity and Salt Form vs. Unformulated CMD178

CMD178 TFA is the trifluoroacetate salt form of the CMD178 peptide . This formulation is widely used in research due to its ability to enhance peptide stability during synthesis and storage compared to the free base or other salt forms [1]. Commercially, CMD178 TFA is available with high purity specifications, such as ≥99.83% (MedChemExpress) [2], ≥99.5% (AbMole) , and >98% (Molnova) , ensuring a consistent and reliable product for experimental use.

Peptide Purity Chemical Stability Solubility

High-Value Application Scenarios for CMD178 TFA in Research


In Vitro Treg Differentiation and Functional Assays

CMD178 TFA is a key tool for in vitro studies investigating the role of IL-2/sIL-2Rα signaling in the differentiation and suppressive function of regulatory T cells (Tregs). The evidence from Price-Troska et al. (2018) demonstrates that treatment with CMD178 TFA can consistently reduce Foxp3 expression and inhibit Treg development in vitro [1]. This makes it an essential reagent for researchers studying the molecular pathways governing Treg biology or screening for new compounds that can modulate this axis.

Co-Culture Models to Study T Cell-T cell Interactions

The functional selectivity of CMD178 TFA, which inhibits Tregs while preserving CD8+ T cell effector functions (IL-2, IFN-γ, perforin, granzyme B production) [1], makes it an ideal tool for complex co-culture models. Researchers investigating the immune synapse between Tregs and cytotoxic T cells in the context of tumor immunology or autoimmunity can use CMD178 TFA to selectively remove the suppressive influence of Tregs and study its impact on CD8+ T cell activation and function.

Comparative Studies with JAK/STAT Pathway Inhibitors

Due to its unique mechanism of action as an extracellular protein-protein interaction disruptor [1], CMD178 TFA is an invaluable comparative tool for researchers studying the JAK/STAT signaling pathway. Unlike direct kinase inhibitors like Nifuroxazide or Stattic , CMD178 TFA allows for the investigation of the specific contribution of the IL-2/sIL-2Rα interaction to downstream signaling events, helping to dissect pathway-specific effects and off-target activities of broader spectrum inhibitors.

Immuno-Oncology Target Validation Studies

The unique ability of CMD178 TFA to inhibit Treg induction while sparing CD8+ T cell function [1] positions it as a critical reagent for target validation in immuno-oncology. This specific profile is crucial for studying mechanisms to overcome Treg-mediated immune suppression in the tumor microenvironment without globally dampening the immune response, a common drawback of less selective immunomodulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cmd178 tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.